N-Methoxy-N-methyl-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.16 g/mol. It features a unique imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. This compound is characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atoms, contributing to its chemical reactivity and biological properties. The compound has been cataloged under CAS number 862873-06-1 and is recognized for its potential applications in medicinal chemistry and organic synthesis .
NMMIC can act as a coupling reagent, facilitating the formation of amide bonds between carboxylic acids and amines. This property makes it valuable in the synthesis of various organic molecules, including pharmaceuticals and functional materials. For example, a study published in the journal Tetrahedron Letters demonstrated the use of NMMIC in the efficient synthesis of N-heterocyclic carbenes, which are important catalysts in organic reactions.
[^1]: Y. Li et al., "N-Methoxy-N-methyl-imidazole-1-carboxamide (NMMIC) as a new coupling reagent for the synthesis of N-heterocyclic carbenes," Tetrahedron Lett., vol. 51, no. 40, pp. 5320-5323, 2010.
NMMIC has been investigated for its potential therapeutic properties. Studies suggest it may possess:
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide exhibits notable biological activity, particularly as an intermediate in drug development. Its structure allows it to interact with biological targets, potentially influencing various biochemical pathways. Research has indicated its role in:
The synthesis of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide typically involves several steps:
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide finds applications in various fields:
Interaction studies involving N-Methoxy-N-methyl-1H-imidazole-1-carboxamide have focused on its binding affinity with various biological molecules. These studies help elucidate its mechanism of action and potential therapeutic effects. Key areas of investigation include:
Several compounds share structural similarities with N-Methoxy-N-methyl-1H-imidazole-1-carboxamide, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N-Methylimidazole | Methyl group on nitrogen | Commonly used as a solvent and catalyst |
1H-Imidazole-4-carboxylic acid | Carboxylic acid group | Known for its role in biological systems |
N,N-Dimethylimidazolium chloride | Quaternary ammonium salt | Used in ionic liquids and catalysis |
N-Methoxy-N-methylpyrrole-1-carboxamide | Pyrrole ring instead of imidazole | Exhibits different biological activities |
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide stands out due to its specific combination of functional groups, which contributes to its unique reactivity and potential applications in medicinal chemistry compared to these similar compounds .